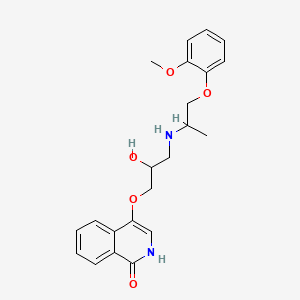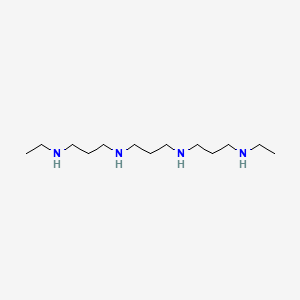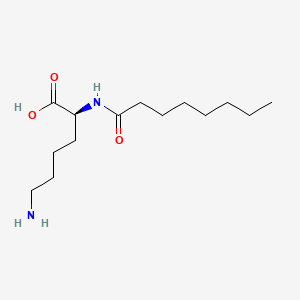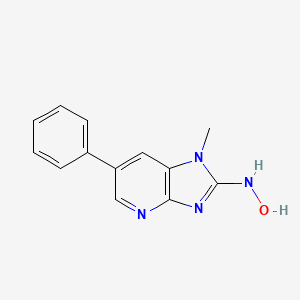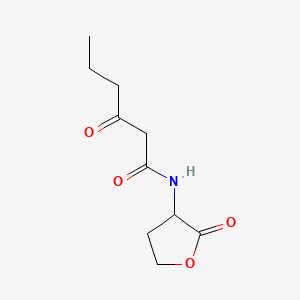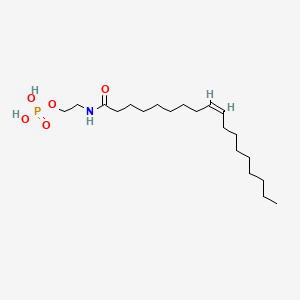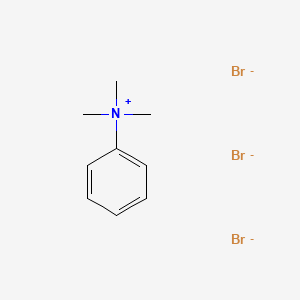
三溴化苯基三甲铵
描述
Phenyltrimethylammonium tribromide is a versatile reagent widely used in organic synthesis. It is known for its convenient oxidizing and brominating properties. This compound appears as orange crystals and is easy to handle, with a melting point of 113-115°C .
科学研究应用
Phenyltrimethylammonium tribromide has numerous applications in scientific research:
作用机制
Target of Action
Phenyltrimethylammonium tribromide (PTAB) is primarily targeted towards α,β-unsaturated compounds . It acts as a brominating reagent for the 1,2-addition of bromine to the double bond of these compounds .
Mode of Action
PTAB is known to be a convenient oxidizing and brominating agent . It has been used for the oxidative transformation of trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of various 1,3-diols and a catalytic amount of SbBr3 . It also acts on the α-position of carbonyl compounds, α′-bromination of α,β-unsaturated ketones, and for the addition of bromine to alkenes .
Biochemical Pathways
PTAB affects several biochemical pathways. It has been found useful for the chemoselective conversion of 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones, oxidative ring-opening of 3-alkoxy-2,5-diphenylfurans to cis-2-alkoxy-2-butene-1,4-diones . It also plays a role in the synthesis of imidazolines, 3-bromo-2-styrylchromones, nitro dibromophenols, pyridazines, phytoalexin cyclobrassinin, p-bromodienone calixarene derivatives, and 2-arylthiazino[5,6-b]indoles .
Result of Action
The result of PTAB’s action is the transformation of target compounds through oxidation and bromination processes . This leads to the formation of new compounds, such as 2-phenyl-1,3-dioxane from trans-stilbene oxide , and the addition of bromine to alkenes .
生化分析
Biochemical Properties
Phenyltrimethylammonium tribromide has been used for various biochemical reactions. It has been used for the oxidative transformation of trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of various 1,3-diols and a catalytic amount of SbBr3 . It has also been used for brominating the α-position of carbonyl compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
Phenyltrimethylammonium tribromide is known to exert its effects at the molecular level through its role as an oxidizing and brominating agent . It has been used for the addition of bromine to alkenes
准备方法
Phenyltrimethylammonium tribromide can be synthesized through a multi-step process:
化学反应分析
Phenyltrimethylammonium tribromide undergoes various types of chemical reactions:
Oxidation: It is used for the oxidation of secondary alcohols to ketones and sulfides to sulfoxides.
Bromination: It brominates the α-position of carbonyl compounds and α,β-unsaturated ketones.
Addition Reactions: It adds bromine to alkenes and converts 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones.
Common reagents and conditions include the use of catalytic amounts of antimony tribromide or copper(II) bromide for oxidation reactions, and aqueous pyridine solution for selective oxidation of sulfides . Major products formed include ketones, sulfoxides, and brominated alkenes .
相似化合物的比较
Phenyltrimethylammonium tribromide is unique due to its dual role as an oxidizing and brominating agent. Similar compounds include:
Benzyltrimethylammonium tribromide: Used for similar bromination reactions.
Pyridinium tribromide: Another brominating agent with similar applications.
Tetrabutylammonium tribromide: Used for bromination and oxidation reactions.
Phenyltrimethylammonium tribromide stands out due to its ease of handling and high efficiency in various organic synthesis reactions .
属性
CAS 编号 |
4207-56-1 |
|---|---|
分子式 |
C9H14Br3N-2 |
分子量 |
375.93 g/mol |
IUPAC 名称 |
trimethyl(phenyl)azanium;tribromide |
InChI |
InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |
InChI 键 |
VVHZJARZKKLEOT-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |
规范 SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
外观 |
Solid powder |
Key on ui other cas no. |
4207-56-1 |
Pictograms |
Corrosive |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
3426-74-2 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PTAB acts as a source of electrophilic bromine, reacting with a variety of functional groups. The specific interaction and downstream effects depend on the target molecule and reaction conditions. For instance, PTAB can:
- Brominate ketones at the alpha position: This can be used to create alpha-bromoketones, which are versatile intermediates in organic synthesis. []
- Selectively oxidize sulfides to sulfoxides: This reaction proceeds under mild conditions and allows for the preparation of 18O-labelled sulfoxides using labelled water. []
- Oxidatively convert 3-alkoxyfurans: Depending on the substrate and conditions, PTAB can lead to either 2-hydroxy-3(2H)-furanones or 2-hydroxy-2-butene-1,4-diones. []
ANone: While the provided research excerpts do not contain comprehensive spectroscopic data, key structural information includes:
A: PTAB is a stable, crystalline solid that is easier to handle than elemental bromine. It is soluble in various organic solvents, including dichloromethane, tetrahydrofuran, and acetonitrile. PTAB has been used successfully in reactions conducted under mild conditions, including room temperature and aqueous solutions. [, ]
- Carbon dioxide fixation: PTAB acts as a co-catalyst with metalloporphyrins or ZnBr2 to facilitate the cycloaddition of carbon dioxide and epoxides, yielding cyclic carbonates. [, ]
- Chemoselective oxidation: PTAB, in the presence of catalytic amounts of SbBr3 or CuBr2, allows for the chemoselective oxidation of secondary alcohols to ketones and 1,2-diols to diketones or α-ketols, avoiding glycol C-C bond cleavage. []
ANone: You are absolutely correct. The provided research primarily focuses on the synthetic applications of PTAB as a reagent in organic chemistry. Information regarding its potential use as a drug or its pharmacological and toxicological properties is not covered.
A: While a specific timeline is not provided, the research highlights PTAB's role as a milder and easier to handle alternative to elemental bromine in organic synthesis. Its use in various reactions, such as alpha-bromination of ketones, sulfide oxidation, and oxidative transformations of heterocycles, has been documented. [, , ] More recently, its application as a co-catalyst in carbon dioxide fixation reactions has emerged as a promising area of research. [, ]
A: PTAB's use in CO2 fixation demonstrates a clear synergy between synthetic organic chemistry and materials science. This application has the potential to contribute to the development of greener synthetic methodologies and sustainable technologies. Furthermore, the use of PTAB in the synthesis of biologically relevant molecules, such as those explored in the synthesis of cephalostatin analogs, highlights its potential applications in medicinal chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)



